硫代甲酰胺亚砜

描述

Thiometon Sulfoxide is an organophosphorus insecticide . It is colorless to pale yellow crystals or solids with a pungent odor . It is slightly soluble in water and has better solubility in organic solvents . It is mainly used as pesticides to control various pests, including aphids, grubs, bugs, and chafers .

Synthesis Analysis

The synthesis of Thiometon Sulfoxide is mainly obtained by the reaction of methyl diethyl thiophosphate with sulfoxide . The specific steps include reacting methyl diethyl thiophosphate with sulfoxide under certain conditions, followed by crystallization and purification to obtain the final product .

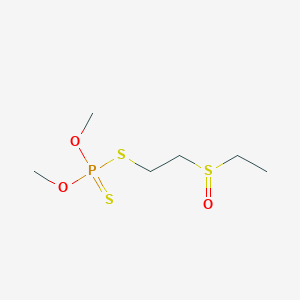

Molecular Structure Analysis

The molecular formula of Thiometon Sulfoxide is C6H15O3PS3 . It has a molar mass of 262.35 . The structure contains a total of 27 bonds, including 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 sulfoxide, and 1 phosphate .

Chemical Reactions Analysis

Thiometon Sulfoxide is a poor inhibitor of cholinesterase activity. When it is converted to the phosphorothiolate, the activity of cholinesterase is rapidly depressed .

Physical And Chemical Properties Analysis

Thiometon Sulfoxide has a density of 1.339±0.06 g/cm3 and a boiling point of 384.3±44.0 °C . It has a melting point of 45-50 degrees Celsius and a boiling point of about 259 degrees Celsius .

科学研究应用

Agriculture: Pesticide Efficacy and Residue Analysis

Thiometon sulfoxide is primarily recognized in agriculture for its role as a metabolite of the pesticide Thiometon . It’s used to control a variety of pests that affect crops. Researchers study its efficacy and degradation products to ensure safe and effective use. Residue analysis is crucial for maintaining food safety standards and understanding the environmental impact of pesticide use .

Environmental Impact: Ecotoxicology Studies

Environmental scientists assess the impact of Thiometon sulfoxide on ecosystems. It involves studying its mobility in soil and water, as well as its acute toxicity to organisms like Daphnia . These studies help in understanding the compound’s behavior in the environment and formulating regulations for its safe use.

Medical Research: Potential Therapeutic Applications

In medical research, Thiometon sulfoxide’s derivatives are explored for their therapeutic potential. The compound’s interaction with biological systems, such as enzyme inhibition, is of particular interest. This could lead to the development of new medications or treatments for various conditions .

Industrial Applications: Reference Standards for Testing

Industrially, Thiometon sulfoxide is used as a reference standard in environmental testing. Laboratories utilize it to calibrate instruments and validate methodologies for detecting pesticide residues, ensuring compliance with regulatory standards .

Biotechnology: Gene Editing and Molecular Biology

In biotechnology, Thiometon sulfoxide may be used in gene editing and molecular biology research. Its chemical properties can be harnessed to develop new techniques for DNA/RNA purification and advanced gene editing applications .

Material Science: Synthesis of Advanced Materials

Material scientists explore the use of Thiometon sulfoxide in the synthesis of advanced materials. Its unique chemical structure could contribute to the development of new materials with specific properties for use in electronics, energy storage, or as novel catalysts .

作用机制

Target of Action

Thiometon Sulfoxide is a chemical transformation product of Thiometon . Thiometon is an organophosphate insecticide and acaricide, which is effective against sucking insects on fruit and other crops . .

Mode of Action

Thiometon, the parent compound, is known to act systemically with contact and stomach action, and it inhibits acetylcholinesterase . This inhibition disrupts the transmission of nerve impulses in the nervous system of the pests, leading to their death .

Biochemical Pathways

Thiometon, the parent compound, is known to inhibit acetylcholinesterase, disrupting the normal functioning of the nervous system in pests .

Result of Action

The parent compound, thiometon, is known to disrupt the normal functioning of the nervous system in pests, leading to their death .

安全和危害

Thiometon Sulfoxide has certain toxicity. It is an organic phosphate compound that can cause toxic effects through inhalation, skin contact, or ingestion . Exposure to Thiometon Sulfoxide may cause eye and skin irritation, and severe exposure may cause neurotoxicity and liver damage . Therefore, it should be used in accordance with safe operating procedures and appropriate personal protective equipment should be worn .

属性

IUPAC Name |

2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILALIJMTSYZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871875 | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiometon sulfoxide | |

CAS RN |

2703-37-9 | |

| Record name | Thiometon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2703-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiometon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOMETON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

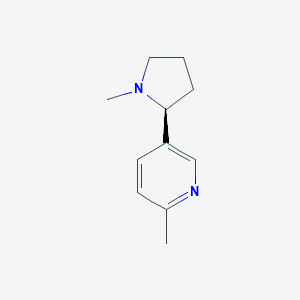

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is thiometon sulfoxide detected in fruits and vegetables?

A1: The research article outlines a gas-liquid chromatography (GLC) method utilizing a thermionic detector to quantify thiometon sulfoxide residues in produce []. The method involves extracting residues with acetone followed by partitioning into ethyl acetate based on polarity. This specific extraction targets moderately polar compounds like thiometon sulfoxide. Importantly, the ethyl acetate extract, unlike the hexane extract, doesn't necessitate further cleanup, simplifying the analysis. This streamlined approach enhances the detection sensitivity for thiometon sulfoxide, achieving a limit below 0.1 mg/kg [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)